2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride
CAS No.: 1803589-01-6
Cat. No.: VC3101106
Molecular Formula: C8H8Cl2F3N
Molecular Weight: 246.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803589-01-6 |
|---|---|
| Molecular Formula | C8H8Cl2F3N |
| Molecular Weight | 246.05 g/mol |
| IUPAC Name | 2-chloro-N-methyl-4-(trifluoromethyl)aniline;hydrochloride |
| Standard InChI | InChI=1S/C8H7ClF3N.ClH/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4,13H,1H3;1H |
| Standard InChI Key | BVGWMPKHGGAAGD-UHFFFAOYSA-N |
| SMILES | CNC1=C(C=C(C=C1)C(F)(F)F)Cl.Cl |
| Canonical SMILES | CNC1=C(C=C(C=C1)C(F)(F)F)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
2-Chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is characterized by the following identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1803589-01-6 |
| Molecular Formula | C8H8Cl2F3N |
| Molecular Weight | 246.05 g/mol |
| IUPAC Name | 2-chloro-N-methyl-4-(trifluoromethyl)aniline;hydrochloride |
| Standard InChI | InChI=1S/C8H7ClF3N.ClH/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4,13H,1H3;1H |
| Standard InChIKey | BVGWMPKHGGAAGD-UHFFFAOYSA-N |
| SMILES | CNC1=C(C=C(C=C1)C(F)(F)F)Cl.Cl |
The compound features a benzene ring with strategic substituents: a chlorine atom at position 2, a trifluoromethyl group at position 4, and a methylamino group attached to the ring. The hydrochloride salt form enhances its stability and solubility in various solvents compared to its free base form.
Physical Properties
The physical properties of 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride contribute to its utility in research applications. Based on available data, the compound exhibits the following characteristics:
Appearance and Basic Properties
The compound typically appears as a solid powder at room temperature . Its relatively high molecular weight and the presence of halogen atoms contribute to its density and thermal properties.
Spectroscopic Characteristics
Mass spectrometry analysis of 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride reveals specific collision cross-section values for various adduct forms:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 210.02919 | 140.6 |
| [M+Na]+ | 232.01113 | 150.8 |
| [M+NH4]+ | 227.05573 | 147.3 |
| [M+K]+ | 247.98507 | 144.8 |
| [M-H]- | 208.01463 | 138.8 |
| [M+Na-2H]- | 229.99658 | 146.0 |
| [M]+ | 209.02136 | 141.6 |
| [M]- | 209.02246 | 141.6 |
These collision cross-section values are essential for analytical identification and characterization of the compound using modern mass spectrometry techniques .
Chemical Reactivity
The reactivity of 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is influenced by its functional groups:
Trifluoromethyl Group Effects
The trifluoromethyl group (CF3) at the 4-position imparts several important properties:
-
It increases lipophilicity, enhancing membrane penetration capabilities
-
It acts as a strong electron-withdrawing group, affecting the electron density distribution in the aromatic ring
-
It provides metabolic stability against oxidative degradation
Chlorine Substituent
The chlorine atom at the 2-position serves as:
Secondary Amine Functionality
The N-methyl secondary amine group can participate in:
-
Protonation/deprotonation reactions
-
Nucleophilic substitution reactions
-
Formation of amides through acylation
-
Further alkylation reactions
Applications and Biological Activity
Research Applications
2-Chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride has several potential applications in research:
-
As a building block in organic synthesis
-
In the development of pharmaceutically active compounds
-
As an intermediate in the synthesis of more complex molecules
-
In structure-activity relationship studies
Analytical Characterization
Chromatographic Analysis
For high-performance liquid chromatography (HPLC) or gas chromatography (GC) analysis, the retention behavior of 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is influenced by:
-
The hydrophobic trifluoromethyl group
-
The polar secondary amine functionality
-
The presence of the chlorine substituent
Spectroscopic Identification
The compound can be characterized using various spectroscopic techniques:
-
NMR spectroscopy: The 1H NMR would show signals for the N-methyl group and aromatic protons
-
Mass spectrometry: The molecular ion and fragmentation pattern would be distinctive due to the presence of chlorine and fluorine atoms
-
IR spectroscopy: Characteristic absorption bands for C-F, C-Cl, and N-H stretching vibrations
Comparative Analysis with Related Compounds
Understanding the relationship between 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride and similar compounds provides valuable context:
| Compound | Key Difference | Potential Impact on Properties |
|---|---|---|
| 2-Chloro-4-(trifluoromethyl)aniline | Lacks N-methyl group | Less lipophilic, different hydrogen bonding profile |
| 4-(Trifluoromethyl)aniline hydrochloride | Lacks 2-chloro and N-methyl groups | Different electronic distribution, altered reactivity |
| 2-Chloro-N-methyl-3-(trifluoromethyl)aniline hydrochloride | Trifluoromethyl at position 3 instead of 4 | Changed electronic effects and molecular shape |
| 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride | Contains bromo instead of chloro group | Increased molecular weight, different reactivity |
This comparison highlights how subtle structural modifications can significantly impact the chemical and biological properties of these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume